N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate Novel, orally available multikinase inhibitor, potently inhibiting angiogenesis and tumor growth in preclinical models; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1338443-27-8
VCID: VC0005841
InChI: InChI=1S/C21H16F3N3O3.C7H8O3S/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-12H,1H3,(H,25,29)(H,27,28);2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C28H24F3N3O6S
Molecular Weight: 587.5668696

N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate

CAS No.: 1338443-27-8

Cat. No.: VC0005841

Molecular Formula: C28H24F3N3O6S

Molecular Weight: 587.5668696

* For research use only. Not for human or veterinary use.

N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate - 1338443-27-8

Specification

CAS No. 1338443-27-8
Molecular Formula C28H24F3N3O6S
Molecular Weight 587.5668696
IUPAC Name 4-methylbenzenesulfonic acid;N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide
Standard InChI InChI=1S/C21H16F3N3O3.C7H8O3S/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-12H,1H3,(H,25,29)(H,27,28);2-5H,1H3,(H,8,9,10)
Standard InChI Key PMAMDXBXQJIVJC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate is a complex organic compound with the chemical formula C28H24F3N3O6S. This compound is a derivative of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, which has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents .

Synthesis and Preparation

The synthesis of N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate likely involves multi-step organic reactions similar to those used for its parent compound. These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activity and Potential Applications

While specific data on N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate is limited, its parent compound shows promise in medicinal chemistry due to its structural features. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for further pharmacological studies, particularly in targeted cancer therapy.

CompoundUnique FeaturesPotential Applications
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamideTrifluoromethyl group, amide functionalitiesAnticancer, anti-inflammatory
N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide TosylateAdditional tosylate groupEnhanced solubility or stability

Research Findings and Future Directions

Research on N-Methyl-4-(4-(3-(trifluoroMethyl)benzaMido)phenoxy)picolinaMide Tosylate is in its early stages, with most available information focused on its parent compound. Future studies should investigate its interaction with biological targets, such as kinases or enzymes, to understand its mechanism of action and potential therapeutic effects.

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